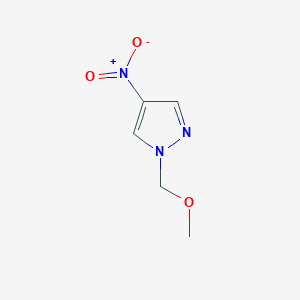

1-(Methoxymethyl)-4-nitropyrazole

Description

1-(Methoxymethyl)-4-nitropyrazole is a heterocyclic organic compound with a pyrazole ring substituted by a methoxymethyl group at the 1-position and a nitro group at the 4-position

Properties

IUPAC Name |

1-(methoxymethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-11-4-7-3-5(2-6-7)8(9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURJXYFOASPHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Methoxymethyl)-4-nitropyrazole typically involves the reaction of pyrazole derivatives with appropriate reagents to introduce the methoxymethyl and nitro groups. One common method involves the nitration of 1-(methoxymethyl)pyrazole using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Methoxymethyl)-4-nitropyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)-4-nitropyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-nitropyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

1-(Methoxymethyl)-4-nitropyrazole can be compared with other nitro-substituted pyrazoles and methoxymethyl-substituted heterocycles. Similar compounds include:

- 1-(Methoxymethyl)-3-nitropyrazole

- 1-(Methoxymethyl)-5-nitropyrazole

- 1-(Methoxymethyl)-4-nitroimidazole

These compounds share similar structural features but differ in the position of the nitro group or the heterocyclic ring system. The unique combination of the methoxymethyl and nitro groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

1-(Methoxymethyl)-4-nitropyrazole is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrazole, characterized by the presence of a methoxymethyl group and a nitro group at the 4-position. The general structure can be represented as follows:

This compound belongs to a class of nitro-substituted pyrazoles known for their diverse biological activities, including antimicrobial and anticancer properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit varying degrees of antimicrobial activity against bacteria and fungi, likely due to their ability to disrupt cellular processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- In vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

- Mechanistic Insights : The mechanism underlying its antimicrobial effect involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

- Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. Notably, it was effective against breast and lung cancer cell lines with IC50 values in the low micromolar range .

- Molecular Targets : Research indicates that the compound may target specific oncogenic pathways, including those related to cell cycle regulation and apoptosis .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective: To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.

- Results: The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antibacterial activity.

-

Study on Anticancer Properties :

- Objective: To assess the cytotoxic effects on A549 (lung) and MCF-7 (breast) cancer cells.

- Results: The compound induced apoptosis with an IC50 value of 5 µM for A549 cells and 8 µM for MCF-7 cells, demonstrating significant cytotoxicity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | High | Nitro group enhances reactivity |

| 3-Nitropyrazole | Low | Moderate | Commonly used as an energetic material |

| 4-Nitropyrazole | Moderate | Low | Less potent than methoxymethyl variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.